N-(4-bromophenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
N-(4-bromophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is an organic compound that features a bromophenyl group and a cyclohexenyl group linked by an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves a multi-step process:
Formation of the bromophenyl intermediate: The starting material, 4-bromoaniline, undergoes a reaction with ethyl chloroformate to form N-(4-bromophenyl)carbamate.
Cyclohexenyl intermediate preparation: Cyclohexene is reacted with ethylamine to form 2-(cyclohex-1-en-1-yl)ethylamine.
Coupling reaction: The two intermediates are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-(4-bromophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
- N-(4-fluorophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
- N-(4-methylphenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Uniqueness
N-(4-bromophenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to different biological and chemical properties.
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVIJADMWQXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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